Hexamethyldistannane

説明

The exact mass of the compound Hexamethylditin is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 227328. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

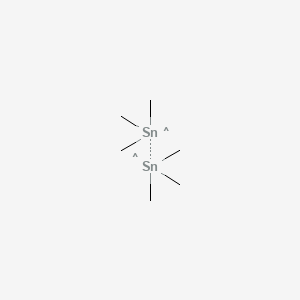

Structure

2D Structure

特性

CAS番号 |

661-69-8 |

|---|---|

分子式 |

C6H18Sn2 |

分子量 |

327.63 g/mol |

InChI |

InChI=1S/6CH3.2Sn/h6*1H3;; |

InChIキー |

CCRMAATUKBYMPA-UHFFFAOYSA-N |

SMILES |

C[Sn](C)C.C[Sn](C)C |

正規SMILES |

C[Sn](C)C.C[Sn](C)C |

他のCAS番号 |

661-69-8 |

ピクトグラム |

Flammable; Acute Toxic; Environmental Hazard |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Hexamethyldistannane

For Researchers, Scientists, and Drug Development Professionals

Hexamethyldistannane ((CH₃)₃SnSn(CH₃)₃) is a versatile organotin reagent with significant applications in organic synthesis, serving as a key precursor for the introduction of the trimethylstannyl group in various molecules. Its utility in Stille cross-coupling reactions, the synthesis of allylic and vinyl stannanes, and other organometallic transformations makes a thorough understanding of its synthesis and purification paramount for researchers in academia and industry. This guide provides a comprehensive overview of the primary synthetic routes to this compound, detailed experimental protocols, and robust purification methods to ensure high-purity material for demanding applications.

Synthesis of this compound: Key Methodologies

Several methods have been developed for the synthesis of this compound, with the most common and efficient routes starting from trimethyltin (B158744) chloride or trimethylstannane. A newer, cost-effective method utilizing bis(trimethylstannyl)sulfide has also been reported.

Synthesis from Trimethyltin Chloride via Wurtz-type Coupling

The reaction of trimethyltin chloride with a reducing agent, typically sodium metal, is a widely employed method for the preparation of this compound. This reaction is a variation of the Wurtz coupling.

Reaction Pathway:

An In-depth Technical Guide to the Core Chemical Properties and Structure of Hexamethyldistannane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexamethyldistannane, also known as hexamethylditin, is an organotin compound with the chemical formula C6H18Sn2. It is a versatile reagent in organic synthesis, primarily utilized for the introduction of the trimethylstannyl group into molecules. This guide provides a comprehensive overview of its chemical properties, molecular structure, and applications, with a focus on quantitative data and detailed experimental methodologies.

Chemical and Physical Properties

This compound is a colorless, low-melting solid or liquid with a characteristic odor. It is sensitive to air and moisture and should be handled under an inert atmosphere.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C6H18Sn2 | |

| Molecular Weight | 327.63 g/mol | |

| Appearance | Colorless, low-melting solid or liquid | [1] |

| Melting Point | 23-24 °C | |

| Boiling Point | 182 °C at 756 mmHg | |

| Density | 1.58 g/mL at 20 °C | |

| Solubility | Insoluble in water; soluble in many organic solvents | [1] |

| Flash Point | 61 °C (141.8 °F) - closed cup | |

| CAS Number | 661-69-8 |

Molecular Structure

The molecular structure of this compound has been determined by gas-phase electron diffraction. It consists of two trimethylstannyl, (CH₃)₃Sn, groups linked by a tin-tin single bond. The methyl groups are arranged around each tin atom in a tetrahedral geometry.

Bond Lengths and Angles

The key structural parameters of this compound are presented in the following table.

| Parameter | Value |

| Sn-Sn bond length | 2.770 ± 0.005 Å |

| Sn-C bond length | 2.155 ± 0.004 Å |

| C-H bond length | 1.100 ± 0.008 Å |

| ∠ C-Sn-C angle | 111.5 ± 0.8 ° |

| ∠ Sn-Sn-C angle | 107.0 ± 0.8 ° |

| ∠ Sn-C-H angle | 110.0 ± 1.5 ° |

Data obtained from the gas-phase electron diffraction study of this compound.

Molecular Geometry Visualization

The following diagram illustrates the molecular structure of this compound.

Spectroscopic Properties

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization of this compound.

| Nucleus | Chemical Shift (δ) | Coupling Constants (J) |

| ¹H | ~0.2 ppm (s) | |

| ¹³C | ~-8.0 ppm | ¹J(¹¹⁹Sn-¹³C) ≈ 340 Hz |

| ¹¹⁹Sn | ~-109 ppm |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its chemical bonds.

| Wavenumber (cm⁻¹) | Assignment |

| ~2970-2850 | C-H stretching |

| ~1180 | CH₃ degenerate deformation |

| ~760 | CH₃ rocking |

| ~520 | Sn-C stretching |

Mass Spectrometry

The mass spectrum of this compound shows a characteristic fragmentation pattern. The molecular ion peak (M⁺) is observed, along with several fragment ions resulting from the loss of methyl groups and cleavage of the Sn-Sn bond.

| m/z | Ion | Relative Abundance |

| 328 | [C₆H₁₈Sn₂]⁺ (Molecular Ion) | Low |

| 313 | [(CH₃)₅Sn₂]⁺ | Moderate |

| 165 | [(CH₃)₃Sn]⁺ | High |

| 150 | [(CH₃)₂Sn]⁺ | Moderate |

| 135 | [CH₃Sn]⁺ | Moderate |

| 120 | [Sn]⁺ | Low |

Experimental Protocols

This compound is a key reagent in several important organic reactions. Detailed experimental protocols for two common applications are provided below.

Palladium-Catalyzed Stille Cross-Coupling of Aryl Halides

The Stille reaction is a versatile carbon-carbon bond-forming reaction.

Reaction Scheme:

Ar-X + (CH₃)₃Sn-Sn(CH₃)₃ --[Pd catalyst]--> Ar-Sn(CH₃)₃

Ar-Sn(CH₃)₃ + Ar'-X' --[Pd catalyst]--> Ar-Ar'

Experimental Workflow:

Detailed Methodology:

-

To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a suitable solvent like anhydrous toluene (B28343) (10 mL).

-

Add this compound (1.2 mmol) to the mixture via syringe.

-

Heat the reaction mixture to 80-110 °C and stir for the time required for the reaction to complete (typically monitored by TLC or GC).

-

Upon completion, cool the reaction to room temperature and quench with an aqueous solution of KF to remove tin byproducts.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel.

Synthesis of Vinylstannanes via Hydrostannylation of Alkynes

Hydrostannylation of alkynes with this compound provides a route to vinylstannanes, which are valuable intermediates in organic synthesis.

Reaction Scheme:

R-C≡C-H + (CH₃)₃Sn-Sn(CH₃)₃ --[Pd catalyst]--> (E/Z)-R-CH=CH-Sn(CH₃)₃

Experimental Protocol:

-

In a round-bottom flask, dissolve the alkyne (1.0 mmol) and a palladium catalyst (e.g., PdCl₂(PPh₃)₂) (0.03 mmol) in a solvent such as THF.

-

Add this compound (1.1 mmol) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting alkyne is consumed (monitored by TLC or GC).

-

Remove the solvent in vacuo.

-

The crude product can often be used directly in the next step or purified by distillation or chromatography.

Safety and Handling

This compound is toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is air and moisture sensitive and should be stored under an inert atmosphere.[1] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

This compound is a fundamentally important organotin reagent with well-defined chemical properties and a precisely determined molecular structure. Its utility in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, makes it an invaluable tool for the construction of complex organic molecules. A thorough understanding of its properties, structure, and reaction protocols is essential for its safe and effective use in research and development.

References

An In-depth Technical Guide to Hexamethyldistannane

This guide provides a comprehensive overview of Hexamethyldistannane, a pivotal organotin compound in modern chemical synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and materials science. This document outlines its chemical identity, physical properties, and key applications, with a focus on its role in palladium-catalyzed cross-coupling reactions.

Chemical Identity and Synonyms

This compound is an organometallic compound with the chemical formula (CH₃)₃SnSn(CH₃)₃.[1] It is a key reagent in synthetic organic chemistry, primarily utilized for the introduction of trimethylstannyl groups into molecules.

Synonyms:

Physicochemical Properties

This compound is a colorless liquid or low-melting solid that is sensitive to air and moisture.[2][3] Proper handling in an inert atmosphere is crucial for maintaining its integrity.

| Property | Value |

| Molecular Formula | C₆H₁₈Sn₂ |

| Molecular Weight | 327.63 g/mol [1][2][3] |

| Appearance | Colorless liquid to white solid[2] |

| Melting Point | 23-24 °C[3] |

| Boiling Point | 182 °C at 756 mmHg[2][3] |

| Density | 1.58 g/mL at 20 °C[3] |

| Flash Point | 142 °F[3] |

| Water Solubility | Not miscible or difficult to mix in water[3] |

Applications in Organic Synthesis

This compound is a versatile reagent with numerous applications in organic synthesis. Its primary utility lies in its role as a source of the trimethylstannyl group in various transition metal-catalyzed reactions.

Key Applications Include:

-

Stille Cross-Coupling Reactions: It serves as a key precursor for the synthesis of organostannanes, which are subsequently used in palladium-catalyzed Stille couplings to form new carbon-carbon bonds.[5] This methodology is fundamental in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[3][5]

-

Synthesis of Aryl Tin Compounds: this compound is used to prepare aryl tin compounds, which are valuable intermediates for microwave-assisted Stille cross-coupling reactions and copper-mediated O-arylation of phenols.[2][3]

-

Synthesis of Allyltrimethylstannanes: It reacts with a variety of allylic compounds in the presence of palladium complexes to produce allyltrimethylstannanes in high yields.[3][4]

-

Direct Stannylation: It is employed in the palladium-catalyzed direct stannylation of halopyridines and bipyridines.[3][4]

-

Addition Reactions: this compound undergoes addition reactions to 1-alkynes in the presence of a palladium complex to yield (Z)-1,2-Bis(trimethylstannyl)-1-alkenes.[3][4]

Experimental Protocols

A representative experimental protocol for the synthesis of an organostannane using this compound is the palladium-catalyzed stannylation of an aryl halide.

General Procedure for Palladium-Catalyzed Stannylation of Aryl Halides:

-

Reaction Setup: A dry reaction flask is charged with the aryl halide, a palladium catalyst (e.g., Pd(PPh₃)₄), and a suitable solvent (e.g., toluene) under an inert atmosphere (e.g., argon or nitrogen).

-

Reagent Addition: this compound (typically 1.1 to 1.5 equivalents) is added to the reaction mixture via syringe.

-

Reaction Conditions: The reaction mixture is heated to a specified temperature (often between 80-110 °C) and stirred for a period ranging from a few hours to overnight, depending on the reactivity of the aryl halide.

-

Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction is cooled to room temperature. The mixture is then typically filtered to remove the catalyst, and the solvent is removed under reduced pressure.

-

Purification: The resulting crude organostannane is purified by column chromatography on silica (B1680970) gel or by distillation to afford the pure product.

Visualizing a Synthetic Workflow

The following diagram illustrates a generalized workflow for the application of this compound in a Stille cross-coupling reaction.

Caption: Workflow for Stille coupling using this compound.

Safety and Handling

This compound is highly toxic and flammable.[2] It is fatal if swallowed, in contact with skin, or if inhaled. It is also very toxic to aquatic life with long-lasting effects.[4] Therefore, it must be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment, including gloves, goggles, and respiratory protection.[2] It should be stored in a cool, dry place under an inert atmosphere.[2]

References

Spectroscopic Profile of Hexamethyldistannane: A Technical Guide

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for hexamethyldistannane ((CH₃)₃SnSn(CH₃)₃). This document outlines key spectral parameters and provides detailed experimental protocols for data acquisition.

This compound is an organotin compound utilized in various chemical syntheses. A thorough understanding of its spectroscopic characteristics is crucial for reaction monitoring, quality control, and structural elucidation in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The NMR spectroscopic data for this compound, including ¹H, ¹³C, and ¹¹⁹Sn nuclei, have been reported in benzene-d₆. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1: NMR Spectroscopic Data for this compound in Benzene-d₆

| Nucleus | Chemical Shift (δ) [ppm] | Coupling Constant (J) [Hz] | Multiplicity |

| ¹H | Data not available | Data not available | Singlet |

| ¹³C | Data not available | Data not available | Singlet |

| ¹¹⁹Sn | -109.0[1] | ------------------------------------------------ | Singlet |

Specific chemical shift and coupling constant data for ¹H and ¹³C NMR were not available in the public domain at the time of this guide's compilation. The multiplicity is predicted based on the molecular structure.

Infrared (IR) Spectroscopy Data

The infrared spectrum of this compound exhibits characteristic vibrational modes for its functional groups. The primary absorptions are associated with the methyl (CH₃) and tin-carbon (Sn-C) bonds.

Table 2: Infrared (IR) Spectroscopic Data for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | 2950 - 2850 | Strong |

| C-H Bend (Asymmetric) | ~1440 | Medium |

| C-H Bend (Symmetric) | ~1190 | Medium |

| Sn-C Stretch (Asymmetric) | ~530 | Strong |

| Sn-C Stretch (Symmetric) | ~510 | Medium |

Note: The exact peak positions and intensities can vary based on the sampling method and instrument.

Experimental Protocols

Given the air and moisture sensitivity of this compound, proper handling techniques are imperative for obtaining high-quality spectroscopic data. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

NMR Spectroscopy

Sample Preparation:

-

In a glovebox or under a positive pressure of inert gas, accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Using a gas-tight syringe, add approximately 0.5 mL of anhydrous deuterated benzene (B151609) (C₆D₆) to the NMR tube.

-

Securely cap the NMR tube and gently agitate to ensure complete dissolution.

-

If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS), ensuring its compatibility with the sample.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-resolution NMR spectrometer operating at a field strength of 300 MHz or higher is recommended.

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum should be acquired. Due to the lower natural abundance of ¹³C, a greater number of scans will be necessary compared to ¹H NMR.

-

¹¹⁹Sn NMR: A proton-decoupled ¹¹⁹Sn NMR spectrum should be acquired. As ¹¹⁹Sn is a sensitive nucleus for NMR, a moderate number of scans is typically sufficient. Tetramethyltin (Sn(CH₃)₄) can be used as an external reference.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Inside a glovebox, ensure the ATR crystal (e.g., diamond or germanium) is clean and dry.

-

Carefully place a small drop of neat this compound onto the center of the ATR crystal.

-

If the sample is a solid at room temperature, gently press the solid onto the crystal to ensure good contact.

-

Lower the ATR press to apply consistent pressure on the sample.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background: Collect a background spectrum of the clean, empty ATR crystal before introducing the sample.

-

Sample Spectrum: Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable dry, non-polar solvent (e.g., hexane) inside the glovebox.

Logical Relationships in Spectroscopic Data

The spectroscopic data of this compound is directly correlated with its molecular structure. The following diagram illustrates this relationship.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For more detailed analysis or for obtaining spectra under different conditions, further experimental work is recommended.

References

Hexamethyldistannane: A Technical Guide to Safety, Handling, and Toxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexamethyldistannane ((CH₃)₃SnSn(CH₃)₃), also known as trimethyltin (B158744) dimer, is an organotin compound utilized as a reagent in various chemical syntheses, including the preparation of other organotin compounds.[1][2] Its utility in research and development is significant; however, its high toxicity necessitates a thorough understanding of its safety, handling, and toxicological properties. This guide provides an in-depth overview for laboratory personnel, consolidating critical data and outlining best practices for its safe use.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is foundational to its safe handling and storage. This colorless, low-melting solid or liquid is sensitive to air and moisture.[1]

| Property | Value | Reference |

| Molecular Formula | C₆H₁₈Sn₂ | [2] |

| Molecular Weight | 327.63 g/mol | |

| Physical State | Solid or Liquid | [2] |

| Appearance | Colorless | [3] |

| Melting Point | 23-24 °C (73.4-75.2 °F) | [4] |

| Boiling Point | 182 °C (359.6 °F) at 756 mmHg | [4] |

| Density | 1.58 g/mL at 20 °C | [3] |

| Flash Point | 62 °C (143.6 °F) - Closed Cup | [4] |

| Solubility | Not miscible or difficult to mix in water. | [3] |

| Vapor Pressure | 1.35 mmHg at 25°C | [3] |

Hazard Identification and Classification

This compound is classified as a highly toxic substance. Its primary hazards are acute toxicity through oral, dermal, and inhalation routes. It is also very toxic to aquatic life with long-lasting effects.[4][5]

| Hazard Class | Category | GHS Hazard Statement |

| Acute Toxicity, Oral | 2 | H300: Fatal if swallowed |

| Acute Toxicity, Dermal | 1 | H310: Fatal in contact with skin |

| Acute Toxicity, Inhalation | 2 | H330: Fatal if inhaled |

| Hazardous to the Aquatic Environment, Acute | 1 | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment, Chronic | 1 | H410: Very toxic to aquatic life with long lasting effects |

Signal Word: Danger[2]

Hazard Pictograms: [2]

-

GHS06: Skull and crossbones (Acute Toxicity - Fatal or Toxic)

-

GHS09: Environment (Hazardous to the Aquatic Environment)

Safe Handling and Storage

Given its high toxicity and reactivity, stringent adherence to safety protocols during handling and storage is paramount.

Engineering Controls

-

Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] Local exhaust ventilation is essential to minimize inhalation exposure.

-

Containment: Operations should be designed to minimize the potential for spills and releases. The use of secondary containment for both storage and experimental work is highly recommended.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory when handling this compound.

| PPE Type | Specification | Reference |

| Hand Protection | Neoprene or nitrile rubber gloves. | [2] |

| Eye/Face Protection | Chemical safety goggles. A face shield should be worn where there is a risk of splashing. | [2] |

| Skin and Body Protection | A lab coat, and for larger quantities or higher risk operations, chemical-resistant overalls. | [2] |

| Respiratory Protection | For situations where inhalation exposure may occur, a NIOSH-certified respirator with an organic vapor/acid gas cartridge is recommended. | [2] |

Handling Procedures

-

Avoid all contact with eyes, skin, and clothing.[2]

-

Do not breathe vapors or mists.[2]

-

Ground and bond containers when transferring material to prevent electrostatic discharge.[2]

-

Use non-sparking tools.

-

Do not eat, drink, or smoke in areas where this compound is handled or stored.[2]

-

Wash hands thoroughly after handling.[2]

Storage Requirements

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][4]

-

Store locked up.[2]

-

Protect from air and moisture.[1] Some sources recommend storage under a nitrogen atmosphere.[4]

-

Store away from incompatible materials, direct sunlight, and sources of heat or ignition.[2][4]

Toxicity and Exposure Limits

This compound is acutely toxic and poses a significant health risk upon exposure. The metabolic breakdown of this compound is expected to produce trimethyltin compounds, which are known neurotoxins.[2]

Acute Toxicity Data

| Route | Species | Value | Reference |

| Oral LD₅₀ | Rat | 7.69 mg/kg | [5] |

Routes of Exposure and Symptoms

-

Inhalation: Fatal if inhaled.[5] At lower levels, exposure to related trimethyltin compounds may cause coughing, headache, and nausea. Higher-level exposure has been reported to cause cerebral edema.[2]

-

Dermal: Fatal in contact with skin.[5] Organotins can be absorbed through the skin, and repeated exposure can lead to significant health hazards.[2]

-

Oral: Fatal if swallowed.[5] Ingestion of even a small amount can result in serious health consequences.[2]

-

Eye Contact: May cause eye irritation.[2]

-

Chronic Exposure: The related compound, trimethylchlorotin, is a cumulative toxin. Symptoms, which can be delayed for up to five days after exposure, may include memory loss, rage, anger, and reduced sexual function.[2]

Occupational Exposure Limits

| Organization | TWA | STEL | Notes | Reference |

| ACGIH | 0.1 mg/m³ (as Sn) | 0.2 mg/m³ (as Sn) | Skin | [2][4] |

| NIOSH | 0.1 mg/m³ (as Sn) | - | IDLH: 25 mg/m³ | [3][4] |

| OSHA (Vacated) | 0.1 mg/m³ (as Sn) | - | Skin | [4] |

Experimental Protocols for Toxicity Assessment

Representative Protocol for Acute Oral Toxicity (based on OECD Guideline 425)

Objective: To determine the acute oral median lethal dose (LD₅₀) of this compound.

Test Species: Rat (e.g., Sprague-Dawley strain), young adult, healthy, and of a single sex (or both sexes if significant differences are suspected).

Methodology:

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.

-

Fasting: Prior to dosing, animals are fasted overnight (food, but not water, is withheld).

-

Dose Preparation: The test substance is prepared to the appropriate concentration. Given its properties, dilution in a suitable vehicle may be necessary.

-

Administration: A single dose is administered to each animal by oral gavage.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Necropsy: All animals (those that die during the study and survivors at the end) are subjected to a gross necropsy.

-

Data Analysis: The LD₅₀ is calculated using a statistical method (e.g., maximum likelihood).

Representative Protocol for Acute Dermal Toxicity (based on OECD Guideline 402)

Objective: To assess the acute toxicity of this compound following dermal application.

Test Species: Rabbit (e.g., New Zealand White), young adult, with healthy, intact skin.

Methodology:

-

Preparation of Skin: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk.

-

Application: The test substance is applied uniformly over a shaved area of approximately 10% of the body surface. The application site is covered with a porous gauze dressing and a semi-occlusive bandage for a 24-hour exposure period.

-

Observation: Animals are observed for signs of toxicity and skin reactions at the application site. Observations continue for at least 14 days.

-

Necropsy: A gross necropsy is performed on all animals at the end of the observation period.

Reactivity and Incompatibilities

This compound is stable under recommended storage conditions.[2] However, it can undergo hazardous reactions with certain substances.

-

Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[4]

-

Conditions to Avoid: Exposure to air, moisture, direct sunlight, heat, open flames, and other sources of ignition.[1][2][4] Direct sunlight can cause slow degradation to an inorganic tin salt.[2]

-

Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating fumes and organic acid vapors, including carbon monoxide, carbon dioxide, and tin oxides.[2][4]

Visualization of Safety Protocols and Hazard Relationships

The following diagrams, generated using Graphviz, illustrate key safety workflows and the logical relationships of the hazards associated with this compound.

References

An In-depth Technical Guide to the Discovery and History of Hexamethyldistannane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexamethyldistannane, a cornerstone organotin reagent, has played a significant role in the advancement of organic synthesis and organometallic chemistry. This document provides a comprehensive overview of its discovery, historical synthetic methodologies, and detailed characterization data, tailored for researchers, scientists, and professionals in drug development.

Discovery and Historical Context

The journey to the isolation and characterization of this compound is rooted in the broader history of organotin chemistry. The first organotin compound, diethyltin (B15495199) diiodide, was synthesized by Edward Frankland in 1849. This pioneering work was shortly followed by Carl Löwig's investigations in 1852 into the reactions of alkyl halides with tin-sodium alloys, which produced various alkyltin compounds.

While these early explorations laid the groundwork, the first well-documented synthesis of this compound is widely attributed to Kraus and Sessions in 1925 . Their work provided a reproducible method for the preparation of this key reagent, opening the door for its use in a variety of chemical transformations. The synthesis was achieved through the reaction of trimethyltin (B158744) chloride with sodium, a method conceptually related to the Wurtz reaction, which utilizes sodium to couple alkyl halides.

Physicochemical and Spectroscopic Data

This compound is a colorless, low-melting solid or clear liquid that is sensitive to air.[1][2] Its fundamental properties are summarized below.

| Property | Value |

| Molecular Formula | C6H18Sn2 |

| Molecular Weight | 327.63 g/mol |

| Melting Point | 23-24 °C |

| Boiling Point | 182 °C at 756 mmHg |

| Density | 1.58 g/mL at 20 °C |

Spectroscopic Data

The structural elucidation and characterization of this compound have been extensively supported by various spectroscopic techniques.

| Spectroscopic Data | |

| ¹H NMR | |

| Chemical Shift (δ) | ~0.25 ppm (singlet) |

| Coupling Constants | ²J(¹¹⁹Sn-¹H) ≈ 52 Hz, ³J(¹¹⁹Sn-¹H) ≈ 2.5 Hz |

| ¹³C NMR | |

| Chemical Shift (δ) | ~-8.0 ppm |

| Coupling Constants | ¹J(¹¹⁹Sn-¹³C) ≈ 356 Hz |

| ¹¹⁹Sn NMR | |

| Chemical Shift (δ) | ~-109 ppm |

| Infrared (IR) Spectroscopy | |

| Key Absorptions (cm⁻¹) | ~2960 (C-H stretch), ~1180 (CH₃ degenerate deformation), ~760 (CH₃ rock), ~520 (Sn-C stretch) |

| Mass Spectrometry (EI) | |

| Molecular Ion (M⁺) | m/z 328 (based on ¹²⁰Sn) |

| Key Fragments (m/z) | 165 [(CH₃)₃Sn]⁺, 150 [(CH₃)₂Sn]⁺, 135 [CH₃Sn]⁺, 120 [Sn]⁺ |

Experimental Protocols

Historical Synthesis: The Kraus and Sessions Method (1925)

This protocol is based on the early reported synthesis of this compound.

Reaction: 2 (CH₃)₃SnCl + 2 Na → (CH₃)₃Sn-Sn(CH₃)₃ + 2 NaCl

Materials:

-

Trimethyltin chloride ((CH₃)₃SnCl)

-

Sodium metal (Na)

-

Anhydrous diethyl ether or petroleum ether

-

Liquid ammonia (B1221849) (for the preparation of trimethyltin sodium)

Procedure:

-

A solution of trimethyltin sodium ((CH₃)₃SnNa) is first prepared by reacting trimethyltin chloride with sodium metal in liquid ammonia.

-

The liquid ammonia is allowed to evaporate, leaving behind the solid trimethyltin sodium.

-

The trimethyltin sodium is then treated with a stoichiometric amount of trimethyltin chloride in a dry, inert solvent such as petroleum ether.

-

The reaction mixture is stirred under an inert atmosphere (e.g., nitrogen) for a period of time.

-

The resulting mixture, containing precipitated sodium chloride, is filtered to remove the salt.

-

The solvent is removed from the filtrate by distillation.

-

The remaining crude this compound is then purified by vacuum distillation.

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹⁹Sn NMR spectra are recorded on a standard NMR spectrometer. Samples are typically dissolved in a deuterated solvent such as benzene-d₆ or chloroform-d₁. Chemical shifts are reported relative to tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and tetramethyltin (B1198279) for ¹¹⁹Sn.

-

Infrared (IR) Spectroscopy: The IR spectrum is obtained using an FT-IR spectrometer. The sample can be analyzed as a neat liquid between salt plates or as a solution in a suitable solvent.

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry is used to determine the fragmentation pattern of the molecule. The sample is introduced into the mass spectrometer, and the resulting mass-to-charge ratios of the fragments are analyzed.

-

X-ray Crystallography: Single crystals of this compound are grown, typically by slow cooling of a concentrated solution. The crystal is then mounted on a goniometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to determine the three-dimensional arrangement of atoms in the crystal lattice.

Logical Relationships and Workflows

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: A flowchart outlining the synthesis and subsequent characterization of this compound.

Key Chemical Relationships

The utility of this compound stems from its reactivity, which is dominated by the cleavage of the Sn-Sn bond.

References

Hexamethyldistannane physical properties (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

Hexamethyldistannane [(CH₃)₃SnSn(CH₃)₃] is a pivotal organotin reagent with significant applications in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Stille reaction. A thorough understanding of its physical properties is essential for its safe handling, storage, and effective use in experimental design. This guide provides an in-depth overview of the melting and boiling points of this compound, along with standardized methodologies for their determination.

Core Physical Properties

The physical state of this compound under standard laboratory conditions is notable as it can exist as either a colorless liquid or a white solid, owing to its melting point being close to room temperature.[1] It is also characterized by its sensitivity to air and moisture, necessitating storage under an inert atmosphere and at reduced temperatures.[1]

Quantitative Data Summary

The melting and boiling points of this compound have been well-documented in the literature. The following table summarizes these key physical constants.

| Physical Property | Value | Conditions |

| Melting Point | 23-24 °C | |

| Boiling Point | 182 °C | 756 mmHg |

| Boiling Point | 85-88 °C | 45 mmHg |

Data sourced from multiple chemical suppliers and databases.[1]

Experimental Protocols for Physical Property Determination

The accurate determination of melting and boiling points is fundamental to characterizing the purity of a substance. For an air and moisture-sensitive compound like this compound, these procedures are typically carried out using standard laboratory techniques, with the added precaution of maintaining an inert atmosphere (e.g., using a Schlenk line or a glovebox).

Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically leads to a depression and broadening of the melting point range. Standard methods for determining the melting point of crystalline solids like this compound include the use of a melting point apparatus or a Thiele tube.

1. Melting Point Apparatus Method:

-

Sample Preparation: A small amount of the solid this compound is introduced into a thin-walled capillary tube, which is then sealed at one end.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus. This device provides controlled heating and a magnified view of the sample.

-

Measurement: The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) as it approaches the expected melting point. The temperatures at which the first droplet of liquid appears and at which the entire solid has melted are recorded. This range is reported as the melting point.

2. Thiele Tube Method:

-

Sample Preparation: As with the melting point apparatus method, the sample is packed into a sealed capillary tube.

-

Apparatus Setup: The capillary tube is attached to a thermometer, and both are immersed in a high-boiling point oil (such as silicone oil) within a Thiele tube. The unique shape of the Thiele tube allows for uniform heating of the oil bath via convection when the side arm is heated.

-

Measurement: The Thiele tube is gently heated, and the temperature is monitored. The melting point range is observed and recorded as described above.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. This property is dependent on the ambient pressure.

1. Simple Distillation Method:

-

Apparatus Setup: A small quantity of liquid this compound is placed in a distillation flask with a few boiling chips to ensure smooth boiling. A condenser and a collection flask are attached. A thermometer is positioned so that its bulb is just below the side arm leading to the condenser, ensuring it accurately measures the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Measurement: The distillation flask is heated. The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point at the recorded atmospheric pressure.

2. Thiele Tube Method (for small quantities):

-

Apparatus Setup: A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube. The test tube is then attached to a thermometer and placed in a Thiele tube filled with a heating oil.

-

Measurement: The Thiele tube is heated. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is then stopped, and the apparatus is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn back into the capillary tube.

Logical Workflow: Application in Stille Cross-Coupling

This compound is a key reagent in the Stille cross-coupling reaction, a versatile method for forming carbon-carbon bonds. The following diagram illustrates a generalized workflow for a Stille reaction utilizing this compound.

Caption: Generalized workflow for a Stille cross-coupling reaction.

References

Hexamethyldistannane: A Technical Guide to its Reactivity with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexamethyldistannane, (CH₃)₃Sn-Sn(CH₃)₃, is a versatile organometallic reagent widely employed in organic synthesis. Its utility stems from the reactive tin-tin bond, which can be cleaved by a variety of electrophiles to generate trimethylstannyl derivatives. These derivatives are crucial intermediates in a range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Stille cross-coupling reaction. This technical guide provides an in-depth overview of the reactivity of this compound with various electrophiles, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate its application in research and development.

Core Reactivity: The Sn-Sn Bond Cleavage

The fundamental reaction of this compound involves the cleavage of the Sn-Sn sigma bond. This can be initiated by various electrophilic species, often facilitated by a transition metal catalyst, typically palladium, or under transition-metal-free conditions for certain substrates. The general transformation can be represented as follows:

(CH₃)₃Sn-Sn(CH₃)₃ + E-X → (CH₃)₃Sn-E + (CH₃)₃Sn-X

Where E-X represents an electrophile. The trimethylstannyl moiety ((CH₃)₃Sn-) is transferred to the electrophilic partner, yielding a new organotin compound and a trimethyltin (B158744) halide or other byproduct.

Data Presentation: Reactivity with Various Electrophiles

The reactivity of this compound is highly dependent on the nature of the electrophile and the reaction conditions. The following tables summarize quantitative data for its reaction with key classes of electrophiles.

Table 1: Transition-Metal-Free Stannylation of Alkyl Halides

This method offers a convenient and rapid synthesis of alkyltrimethylstannanes.

| Entry | Alkyl Halide | Product | Time (h) | Temperature (°C) | Yield (%) |

| 1 | 1-Iodooctane | 1-(Trimethylstannyl)octane | 1 | 80 | 92 |

| 2 | Benzyl bromide | Benzyl(trimethyl)stannane | 1 | 80 | 85 |

| 3 | 1-Bromo-4-fluorobenzene | (4-Fluorophenyl)(trimethyl)stannane | 1 | 80 | 78 |

| 4 | 1-Bromo-4-(trifluoromethyl)benzene | Trimethyl(4-(trifluoromethyl)phenyl)stannane | 1 | 80 | 82 |

| 5 | Ethyl 2-bromoacetate | Ethyl 2-(trimethylstannyl)acetate | 1 | 80 | 75 |

Table 2: Palladium-Catalyzed Stannylation of Aryl and Vinyl Halides

Palladium catalysis is commonly employed for the stannylation of aryl and vinyl halides, which are key precursors for Stille cross-coupling reactions.

| Entry | Electrophile | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |

| 1 | Iodobenzene | Pd(PPh₃)₄ | PPh₃ | Toluene (B28343) | 100 | 95 |

| 2 | 4-Bromotoluene | Pd₂(dba)₃ | P(t-Bu)₃ | Dioxane | 100 | 88 |

| 3 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | PPh₃ | Toluene | 80 | 90 |

| 4 | (E)-1-Bromo-2-phenylethene | Pd(PPh₃)₄ | AsPh₃ | THF | 60 | 85 |

| 5 | 2-Bromopyridine | Pd(PPh₃)₄ | PPh₃ | Toluene | 110 | 75 |

Table 3: Reaction with Acyl Chlorides

The reaction of this compound with acyl chlorides provides a route to acylstannanes, which are versatile intermediates in organic synthesis.

| Entry | Acyl Chloride | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 1 | Benzoyl chloride | Pd(PPh₃)₂Cl₂ | Toluene | 80 | 92 |

| 2 | Acetyl chloride | Pd(PPh₃)₂Cl₂ | THF | 25 | 85 |

| 3 | Cinnamoyl chloride | Pd(PPh₃)₂Cl₂ | Toluene | 80 | 88 |

Table 4: Cleavage by Halogens

Halogens readily cleave the Sn-Sn bond of this compound to produce trimethyltin halides.

| Entry | Halogen | Solvent | Temperature (°C) | Product | Yield (%) |

| 1 | Iodine (I₂) | Diethyl ether | 0 to 25 | Trimethyltin iodide | >95 |

| 2 | Bromine (Br₂) | Carbon tetrachloride | 0 | Trimethyltin bromide | >95 |

| 3 | Chlorine (Cl₂) | Dichloromethane | -78 to 25 | Trimethyltin chloride | >95 |

Experimental Protocols

Protocol 1: General Procedure for Transition-Metal-Free Stannylation of Alkyl Bromides

-

To a 10 mL reaction tube under a nitrogen atmosphere, add t-BuOLi (0.45 mmol, 1.5 equiv., 36 mg).

-

Sequentially add DMF (2.0 mL), this compound (0.36 mmol, 1.2 equiv., 118 mg, 75 μL), and the alkyl bromide (0.3 mmol, 1.0 equiv.).

-

Stir the reaction solution in an oil bath at 80 °C for 1 hour.

-

After cooling to room temperature, filter the reaction mixture through a short pad of silica (B1680970) gel to remove insoluble precipitates.

-

Wash the silica gel pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired alkyltrimethylstannane.

Protocol 2: General Procedure for Palladium-Catalyzed Stannylation of Aryl Halides

-

In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the aryl halide (1.0 equiv) in anhydrous toluene (5 mL per mmol of aryl halide).

-

Add this compound (0.5 to 1.1 equiv).

-

Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%).

-

Heat the reaction mixture to 80-110 °C and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

-

Wash the organic layer with a saturated aqueous solution of KF to remove tin byproducts (a precipitate of (CH₃)₃SnF will form and can be filtered off).

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

Protocol 3: General Procedure for the Reaction with Acyl Chlorides

-

In a flame-dried flask under an inert atmosphere, dissolve the acyl chloride (1.0 equiv) in anhydrous THF or toluene.

-

Add this compound (1.0 equiv).

-

Add a palladium catalyst, such as Pd(PPh₃)₂Cl₂ (1-2 mol%).

-

Stir the reaction at room temperature or heat as required, monitoring by TLC or GC-MS.

-

After completion, remove the solvent under reduced pressure.

-

Purify the resulting acylstannane by vacuum distillation or chromatography.

Protocol 4: General Procedure for the Cleavage by Iodine

-

Dissolve this compound (1.0 equiv) in diethyl ether in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of iodine (1.0 equiv) in diethyl ether dropwise with stirring. The purple color of the iodine should disappear upon addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

The solvent can be removed under reduced pressure to yield trimethyltin iodide, which can be further purified by distillation or recrystallization if necessary.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Diagram 1: Catalytic Cycle of Palladium-Catalyzed Stannylation

Caption: Palladium-catalyzed stannylation of an aryl halide.

Diagram 2: Experimental Workflow for Transition-Metal-Free Stannylation

Caption: Workflow for transition-metal-free stannylation.

Diagram 3: Logical Relationship of Reactivity

Caption: Reactivity of this compound with electrophiles.

Safety Considerations

This compound is a toxic and air-sensitive compound. It should be handled in a well-ventilated fume hood using appropriate personal protective equipment, including gloves and safety glasses. Reactions should be conducted under an inert atmosphere of argon or nitrogen. Organotin compounds, in general, are neurotoxic and should be handled with extreme care. All waste containing tin residues must be disposed of according to institutional safety protocols.

Conclusion

This compound is a cornerstone reagent for the synthesis of trimethylstannyl compounds. Its reactivity with a diverse range of electrophiles, under both palladium-catalyzed and transition-metal-free conditions, provides access to a vast array of valuable intermediates for organic synthesis. This guide has provided a comprehensive overview of its reactivity, supported by quantitative data and detailed experimental protocols, to empower researchers in their synthetic endeavors. Careful consideration of the reaction conditions and appropriate safety measures are paramount when utilizing this powerful reagent.

Hexamethyldistannane: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexamethyldistannane ((CH₃)₃SnSn(CH₃)₃) is a versatile organotin reagent widely employed in organic synthesis. Its efficacy is intrinsically linked to its stability, which is influenced by environmental factors such as air, moisture, light, and heat. This technical guide provides a comprehensive overview of the stability of this compound, detailing its decomposition pathways and outlining best practices for its storage and handling to ensure its integrity and promote safety in a laboratory setting.

Chemical Stability Profile

This compound is a stable compound under optimal conditions, but it is highly sensitive to atmospheric and environmental factors that can induce degradation. The primary drivers of its instability are exposure to air (oxygen), moisture, and light.

1.1. Sensitivity to Air and Moisture:

1.2. Sensitivity to Light:

Direct sunlight is known to cause the slow degradation of this compound[6]. This photochemical decomposition can lead to the formation of inorganic tin salts and other byproducts, reducing the purity and efficacy of the compound.

1.3. Thermal Stability:

While stable at room temperature, this compound can decompose at elevated temperatures. Heating in the presence of air is particularly detrimental[2]. The vapor can be flammable, and thermal decomposition can release irritating gases and vapors, including carbon monoxide and carbon dioxide[2][7].

1.4. Incompatible Materials:

This compound is incompatible with a range of substances that can promote its decomposition. These include:

-

Strong Oxidizing Agents: Can cause vigorous reactions, leading to the rapid degradation of the compound[2][3][6].

-

Strong Acids and Bases: Can facilitate the cleavage of the Sn-C and Sn-Sn bonds[2].

-

Strong Reducing Agents: May also react with the compound, although specific reactions are less commonly documented in safety literature[2].

Hazardous Decomposition Products

The degradation of this compound can produce hazardous byproducts. Under conditions of oxidation or hydrolysis, tin oxides are common decomposition products[6]. In the event of thermal decomposition or fire, the release of organic acid vapors, carbon monoxide, and carbon dioxide can occur[2][6].

Recommended Storage and Handling Protocols

To maintain the stability and purity of this compound and to ensure the safety of laboratory personnel, strict adherence to proper storage and handling protocols is essential.

3.1. Storage Conditions:

The following table summarizes the recommended storage conditions for this compound based on information from safety data sheets and chemical suppliers.

| Parameter | Recommendation | Source(s) |

| Atmosphere | Store under an inert atmosphere, such as nitrogen or argon. | [2][4][7] |

| Temperature | Keep in a cool, dry place. Some sources recommend refrigeration. | [1][2][3] |

| Light | Protect from direct sunlight. Store in an opaque or amber container. | [6] |

| Container | Keep in a tightly closed, properly labeled container. | [2][3][6][7] |

| Location | Store in a well-ventilated area, away from heat, sparks, and open flames. | [2][3][6] |

3.2. Handling Procedures:

Due to its toxicity and reactivity, this compound should be handled with significant care.

-

Ventilation: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood[2][6].

-

Personal Protective Equipment (PPE):

-

Inert Atmosphere Techniques: For transfers and reactions, standard inert atmosphere techniques (e.g., Schlenk line or glovebox) should be employed to prevent exposure to air and moisture.

-

Spill Management: In case of a spill, the area should be evacuated. The spill should be absorbed with an inert material and collected into a suitable, closed container for disposal. Avoid generating dust[2][6].

Experimental Protocols for Stability Assessment (General Framework)

4.1. Objective:

To quantify the degradation of this compound under various environmental conditions (e.g., exposure to air, humidity, light, and elevated temperature).

4.2. Methodology:

-

Sample Preparation: A stock solution of this compound of known concentration in a dry, degassed solvent (e.g., anhydrous toluene (B28343) or hexanes) is prepared under an inert atmosphere.

-

Stress Conditions: Aliquots of the stock solution are subjected to different stress conditions in sealed vials:

-

Air Exposure: A known volume of air is introduced into the headspace of a vial.

-

Moisture Exposure: A known amount of water is added to a vial.

-

Light Exposure: Vials are exposed to a calibrated light source (e.g., a UV lamp or direct sunlight) for specific durations.

-

Thermal Stress: Vials are placed in a temperature-controlled oven or oil bath at various temperatures.

-

Control: A set of vials is maintained under an inert atmosphere in the dark at a low temperature (e.g., in a refrigerator).

-

-

Time Points: Samples are collected from each set of stress conditions at predetermined time intervals.

-

Analysis: The concentration of this compound in each sample is determined using a suitable analytical technique. Gas chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy are common methods for the analysis of organometallic compounds.

-

GC Analysis: A GC equipped with a flame ionization detector (FID) or a mass spectrometer (MS) can be used to quantify the remaining this compound and identify decomposition products.

-

NMR Analysis: ¹H or ¹¹⁹Sn NMR spectroscopy can be used to monitor the disappearance of the starting material and the appearance of new species. An internal standard can be used for quantification.

-

-

Data Analysis: The percentage of remaining this compound is plotted against time for each condition. From this data, degradation rates and half-lives can be calculated.

Visualization of Stability and Storage Logic

The following diagram illustrates the logical relationship between the factors affecting the stability of this compound and the corresponding recommended storage conditions.

References

- 1. Hexamethylditin | this compound | (CH3)3SnSn(CH3)3 – Ereztech [ereztech.com]

- 2. fishersci.com [fishersci.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. Cas 661-69-8,this compound | lookchem [lookchem.com]

- 6. gelest.com [gelest.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

Methodological & Application

Application Notes and Protocols for Hexamethyldistannane in Palladium-Catalyzed Stille Coupling

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of hexamethyldistannane in palladium-catalyzed Stille coupling reactions. The focus is on a one-pot, two-step process where an aryl halide is first converted to its corresponding trimethylstannyl derivative via in situ stannylation with this compound, followed by the Stille cross-coupling with a second organic electrophile in the same reaction vessel. This method circumvents the need to isolate the often toxic and volatile organotin intermediates.

Overview of the One-Pot Stille Coupling Process

The palladium-catalyzed Stille coupling is a versatile C-C bond-forming reaction between an organostannane and an organic electrophile.[1] this compound ((CH₃)₃SnSn(CH₃)₃) serves as a key reagent for the in situ generation of trimethylstannyl compounds from organic halides. The subsequent cross-coupling reaction proceeds in the same pot, offering a streamlined and efficient synthetic route to biaryls and other coupled products.[2][3]

The overall transformation can be depicted as a two-step process within a single pot:

-

Stannylation: An organic halide (R¹-X) reacts with this compound in the presence of a palladium catalyst to form the organostannane intermediate (R¹-Sn(CH₃)₃).

-

Stille Coupling: A second organic electrophile (R²-X) is then introduced, which couples with the newly formed organostannane, catalyzed by palladium, to yield the final product (R¹-R²).

This one-pot approach is advantageous as it minimizes handling of toxic organotin compounds and can be more atom- and step-economical.[2]

Reaction Mechanism and Experimental Workflow

The logical flow of the one-pot Stille coupling reaction involving this compound can be visualized as follows:

Caption: Workflow for the one-pot Stille coupling.

The catalytic cycle for the Stille coupling itself involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

References

Application Notes and Protocols for Stille Coupling Utilizing Hexamethyldistannane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting Stille cross-coupling reactions using hexamethyldistannane. This method is particularly advantageous as it allows for the in situ generation of the required organostannane reagent, followed by a one-pot cross-coupling reaction, streamlining the synthetic process and avoiding the isolation of potentially toxic and unstable organotin intermediates.

Introduction

The Stille reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1][2] This reaction typically involves the coupling of an organostannane with an organic halide or triflate.[1] While effective, the preparation and handling of organostannane reagents can be challenging due to their toxicity and potential instability.[3] A significant advancement in this methodology is the use of this compound in a one-pot, two-step process. In this protocol, an aryl halide is first converted to its corresponding trimethylstannyl derivative in situ through a palladium-catalyzed stannylation reaction with this compound. Subsequently, a second aryl halide is introduced into the same reaction vessel, along with a copper(I) co-catalyst, to facilitate the Stille cross-coupling, yielding the desired biaryl product. This approach offers improved efficiency and safety.

This protocol can be performed under both solvent-free conditions and in water using microwave irradiation, offering flexibility and alignment with green chemistry principles.[4]

Reaction Principle

The one-pot Stille coupling using this compound proceeds in two main stages within a single reaction vessel:

-

In situ Stannylation: An aryl halide (Ar¹-X) reacts with this compound ((CH₃)₃Sn-Sn(CH₃)₃) in the presence of a palladium catalyst to form an aryl trimethylstannane (B102407) (Ar¹-Sn(CH₃)₃).

-

Stille Cross-Coupling: The newly formed aryl trimethylstannane then couples with a second aryl halide (Ar²-X) in the presence of the palladium catalyst and a copper(I) salt co-catalyst to produce the biaryl product (Ar¹-Ar²).

Experimental Protocols

Two primary protocols are presented: a solvent-free method and a microwave-assisted method in water.

Protocol 1: Solvent-Free One-Pot Stannylation/Stille Cross-Coupling

This procedure is adapted from a reported solvent-free method and is suitable for a range of (hetero)aryl halides.[4]

Materials:

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Tricyclohexylphosphine (PCy₃)

-

Cesium fluoride (B91410) (CsF)

-

This compound ((CH₃)₂Sn₂)

-

Aryl Halide 1 (Ar¹-X)

-

Aryl Halide 2 (Ar²-X)

-

Anhydrous, degassed reaction vessel (e.g., Schlenk tube)

-

Standard laboratory glassware and purification supplies

Procedure:

-

Reaction Setup: To a dry, inert-atmosphere-flushed reaction vessel, add Pd(OAc)₂ (e.g., 2 mol%), PCy₃ (e.g., 4 mol%), and CsF (e.g., 2.0 mmol).

-

Stannylation: Add the first aryl halide (Ar¹-X, e.g., 1.0 mmol) and this compound (e.g., 1.2 mmol).

-

Reaction Conditions (Stannylation): Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or GC-MS until the starting aryl halide is consumed.

-

Stille Coupling: After completion of the stannylation, add the second aryl halide (Ar²-X, e.g., 1.0 mmol) and a copper(I) salt (e.g., CuI, 10 mol%) to the reaction mixture.

-

Reaction Conditions (Coupling): Continue heating the mixture at the same or an adjusted temperature until the aryl stannane (B1208499) intermediate is consumed.

-

Work-up and Purification: Cool the reaction mixture to room temperature. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts. The filtrate can be washed with an aqueous solution of potassium fluoride to remove tin byproducts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Microwave-Assisted One-Pot Stannylation/Stille Cross-Coupling in Water

This protocol is a green and highly efficient alternative, utilizing water as the solvent and microwave irradiation to accelerate the reaction.

Materials:

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

This compound ((CH₃)₂Sn₂)

-

Potassium hydroxide (B78521) (KOH)

-

Tetrabutylammonium bromide (TBAB)

-

Aryl Halide 1 (Ar¹-X, bromide or iodide)

-

Aryl Halide 2 (Ar²-X, bromide or iodide)

-

Copper(I) iodide (CuI)

-

Microwave reactor vial

-

Deionized water

Procedure:

-

Reaction Setup (Stannylation): In a microwave reactor vial, combine the first aryl halide (Ar¹-X, 1 mmol), Pd(PPh₃)₄ (5 mol%), this compound (1.1 mmol), KOH (3 mmol), and TBAB (3 mmol) in water (5 mL).

-

Microwave Irradiation (Stannylation): Seal the vial and heat the mixture in a microwave reactor at 100 °C for a short duration (e.g., 6 minutes).

-

Stille Coupling: After cooling the vessel, add the second aryl halide (Ar²-X, 1 mmol) and CuI (10 mol%).

-

Microwave Irradiation (Coupling): Reseal the vial and heat again in the microwave reactor at 100 °C for a slightly longer duration (e.g., 8 minutes).

-

Work-up and Purification: After cooling, extract the reaction mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by flash column chromatography.

Data Presentation

The following tables summarize typical yields for the one-pot Stannylation/Stille cross-coupling reaction with various substrates. Please note that yields are highly dependent on the specific substrates and reaction conditions.

Table 1: Solvent-Free One-Pot Stille Coupling of Aryl Halides

| Entry | Aryl Halide 1 (Ar¹-X) | Aryl Halide 2 (Ar²-X) | Product (Ar¹-Ar²) | Yield (%) |

| 1 | 4-Bromoanisole | 4-Iodobenzonitrile | 4-Methoxy-4'-cyanobiphenyl | 85 |

| 2 | 3-Bromopyridine | 1-Iodonaphthalene | 3-(1-Naphthyl)pyridine | 78 |

| 3 | 2-Chlorothiophene | 4-Bromotoluene | 2-(4-Tolyl)thiophene | 72 |

| 4 | 4-Trifluoromethyliodobenzene | 2-Bromofuran | 4-(Trifluoromethyl)-2'-furanylbenzene | 81 |

Table 2: Microwave-Assisted One-Pot Stille Coupling in Water

| Entry | Aryl Halide 1 (Ar¹-X) | Aryl Halide 2 (Ar²-X) | Product (Ar¹-Ar²) | Yield (%) |

| 1 | 4-Iodoanisole | 4-Bromobenzaldehyde | 4-Methoxy-4'-formylbiphenyl | 92 |

| 2 | 3-Iodopyridine | 2-Bromoquinoline | 3-(2-Quinolyl)pyridine | 85 |

| 3 | 1-Bromonaphthalene | 4-Iodoacetophenone | 1-(4-Acetylphenyl)naphthalene | 88 |

| 4 | 2-Bromothiophene | 3-Bromopyridine | 2-(3-Pyridyl)thiophene | 81 |

Mandatory Visualization

Caption: One-pot, two-step Stille coupling workflow.

Caption: Catalytic cycles for the one-pot process.

References

- 1. Stille reaction - Wikipedia [en.wikipedia.org]

- 2. [PDF] Development of a One-Pot Palladium-Catalyzed Hydrostannylation/Stille Coupling Protocol with Catalytic Amounts of Tin | Semantic Scholar [semanticscholar.org]

- 3. Palladium-catalyzed silylation of aryl chlorides with hexamethyldisilane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: Hexamethyldistannane in Organotin Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexamethyldistannane, ((CH₃)₃Sn)₂Sn, is a versatile and highly reactive organotin compound essential for creating carbon-tin bonds in organic synthesis. As a primary source of the trimethylstannyl (Me₃Sn-) group, it is a key reagent in the preparation of various organotin intermediates, which are pivotal in modern cross-coupling chemistry, particularly the Stille reaction. Its applications include the synthesis of aryl-, vinyl-, and allyltrimethylstannanes from corresponding organic halides and related precursors.[1] These organotin compounds are crucial building blocks in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[2]

This document provides detailed application notes and experimental protocols for the use of this compound in key organotin synthesis reactions.

Physicochemical and Safety Data

This compound is a colorless, low-melting solid or liquid that is sensitive to air and moisture.[2][1] It is highly toxic and requires careful handling in a controlled laboratory environment.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 661-69-8 | [3] |

| Molecular Formula | C₆H₁₈Sn₂ | [3] |

| Molecular Weight | 327.63 g/mol | [3] |

| Appearance | Colorless, low-melting solid or liquid | [1][4] |

| Melting Point | 23-24 °C | [3][4] |

| Boiling Point | 182 °C at 756 mmHg | [3][4] |

| Density | 1.58 g/mL at 20 °C | [3][4] |

| Solubility | Insoluble in water; soluble in organic solvents | [4][5] |

| Sensitivity | Air and moisture sensitive | [2][1] |

Safety Information

Hazard Statements: H300+H310+H330 (Fatal if swallowed, in contact with skin, or if inhaled), H410 (Very toxic to aquatic life with long-lasting effects).[6]

Precautionary Measures:

-

Handling: Use only in a well-ventilated chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including nitrile or neoprene gloves, chemical safety goggles, and a lab coat.[6][7] Avoid all contact with skin, eyes, and clothing.

-

Storage: Store in a cool, dry, well-ventilated area under an inert atmosphere (e.g., argon or nitrogen).[1] Keep container tightly sealed and store locked up.[7]

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.[5]

Core Applications and Methodologies

This compound is predominantly used in palladium-catalyzed reactions to introduce a trimethylstannyl group onto an organic substrate.

Application 1: Palladium-Catalyzed Stannylation of Aryl and Heteroaryl Halides

The most common application of this compound is the synthesis of aryltrimethylstannanes from aryl halides or triflates. This reaction is a cornerstone for preparing the requisite organostannane partners for Stille cross-coupling reactions. The reaction is typically catalyzed by a Pd(0) complex.

Table 2: Examples of Pd-Catalyzed Stannylation of Aryl Halides

| Entry | Aryl Halide (Ar-X) | Pd Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoacetophenone | Pd₂(dba)₃ (2) | P(t-Bu)₃ | Toluene (B28343) | 80 | 16 | 95 |

| 2 | 2-Bromopyridine | Pd(PPh₃)₄ (3) | - | Dioxane | 100 | 12 | 88 |

| 3 | 4-Iodonitrobenzene | PdCl₂(PPh₃)₂ (2) | - | Toluene | 110 | 6 | 92 |

| 4 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ (2) | PCy₃ | Neat | 100 | 2 | 91 |

| 5 | Methyl 4-bromobenzoate | Pd(PPh₃)₄ (4) | - | Xylene | 120 | 24 | 85 |

| (Note: Data is compiled and representative of typical conditions found in the literature. Actual results may vary.) |

Protocol 1: General Procedure for the Palladium-Catalyzed Stannylation of an Aryl Bromide

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

This compound (1.1 mmol, 1.1 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

-

Anhydrous toluene (5 mL)

-

Anhydrous KF (for work-up)

-

Schlenk flask or similar reaction vessel

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), this compound (1.1 mmol), and Pd(PPh₃)₄ (0.03 mmol).

-

Add anhydrous toluene (5 mL) via syringe.

-

Heat the reaction mixture to 90-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 6-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with diethyl ether (20 mL) and stir with a saturated aqueous solution of potassium fluoride (B91410) (KF) for 30 minutes. This procedure precipitates the tin byproducts as insoluble fluorides.

-

Filter the resulting slurry through a pad of Celite®, washing the pad with additional diethyl ether.

-

Wash the combined organic filtrate with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure aryltrimethylstannane.

Application 2: Palladium-Catalyzed Addition of this compound to Alkynes

This compound can be added across the triple bond of alkynes in a palladium-catalyzed reaction to yield vicinal bis(stannyl)alkenes.[1] This reaction is highly stereoselective, typically affording the (Z)-isomer via a syn-addition pathway. These products are valuable for further functionalization.

Table 3: Examples of Pd-Catalyzed Distannylation of Alkynes

| Entry | Alkyne | Pd Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₄ (3) | Toluene | 80 | 12 | (Z)-1,2-bis(trimethylstannyl)-1-phenylethene | 85 |

| 2 | 1-Octyne | Pd(PPh₃)₄ (3) | THF | 65 | 16 | (Z)-1,2-bis(trimethylstannyl)-1-octene | 89 |

| 3 | Ethyl propiolate | PdCl₂(PPh₃)₂ (2) | Dioxane | 90 | 8 | Ethyl (Z)-2,3-bis(trimethylstannyl)acrylate | 78 |

| 4 | Diphenylacetylene | Pd₂(dba)₃ (2) | Benzene | 80 | 24 | (Z)-1,2-diphenyl-1,2-bis(trimethylstannyl)ethene | 91 |

| (Note: Data is compiled and representative of typical conditions found in the literature. Actual results may vary.) |

Protocol 2: General Procedure for the Palladium-Catalyzed Distannylation of an Alkyne

Materials:

-

Terminal or internal alkyne (1.0 mmol, 1.0 equiv)

-

This compound (1.05 mmol, 1.05 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

-

Anhydrous toluene (5 mL)

-

Schlenk flask or similar reaction vessel

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, dissolve the alkyne (1.0 mmol) and this compound (1.05 mmol) in anhydrous toluene (5 mL).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol), to the solution.

-

Heat the mixture to 80 °C and stir until the starting material is consumed (monitor by TLC or GC-MS, typically 12-24 hours).

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the residue directly by column chromatography on silica gel (often pre-treated with triethylamine (B128534) to prevent destannylation) or by distillation/kugelrohr to yield the vicinal bis(stannyl)alkene.

Summary

This compound is an indispensable reagent for the synthesis of trimethyltin (B158744) compounds. Through palladium-catalyzed pathways, it enables the efficient stannylation of a wide range of organic substrates, including aryl halides and alkynes. The resulting organotin products are stable, versatile intermediates for constructing complex molecular architectures. Mastery of the protocols described herein, with strict adherence to safety procedures, allows researchers to effectively leverage the synthetic power of this important reagent.

References

- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Palladium-Catalyzed Silylation of Aryl Chlorides with Hexamethyldisilane [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides [ouci.dntb.gov.ua]

- 7. researchgate.net [researchgate.net]

Applications of Hexamethyldistannane in Organic Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Hexamethyldistannane [(CH₃)₃SnSn(CH₃)₃] is a versatile and indispensable reagent in modern organic synthesis. Its utility spans a wide range of transformations, from the formation of carbon-carbon bonds to the generation of radical species for de-functionalization reactions. This document provides detailed application notes and experimental protocols for the key applications of this compound, with a focus on methodologies relevant to researchers in academia and the pharmaceutical industry.

Palladium-Catalyzed Stille Cross-Coupling Reactions

The Stille reaction is a cornerstone of C(sp²)-C(sp²) bond formation, enabling the synthesis of complex biaryl and vinyl-aryl structures prevalent in pharmaceuticals and natural products. This compound serves as a precursor for the in situ or stepwise generation of trimethylstannyl reagents, which then participate in the palladium-catalyzed cross-coupling cycle.

Application Notes:

The Stille coupling offers excellent functional group tolerance, proceeding under neutral or mildly basic conditions. This makes it particularly suitable for late-stage functionalization in the synthesis of complex molecules. This compound can be used to generate a variety of organotin reagents, including aryl-, heteroaryl-, and vinyltrimethylstannanes, by reacting it with the corresponding organic halides in the presence of a palladium catalyst. These generated stannanes can then be coupled with another organic halide or triflate.

Logical Relationship of Stille Coupling using this compound:

Caption: Stille coupling workflow starting from an organic halide and this compound.

Quantitative Data for Stille Coupling:

| Entry | Aryl Halide (Ar¹-X) | Organostannane (Ar²-SnR₃) | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodoacetophenone | Vinyltributylstannane | Pd(PPh₃)₄ (5) | - | Toluene (B28343) | 100 | 16 | 92 |

| 2 | 2-Bromopyridine | Phenyltributylstannane | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | Toluene | 110 | 12 | 85 |

| 3 | 1-Iodonaphthalene | (E)-1-Hexenyltributylstannane | PdCl₂(PPh₃)₂ (3) | - | DMF | 80 | 24 | 88 |

| 4 | 4-Bromonitrobenzene | 2-Thienyltributylstannane | Pd(OAc)₂ (2) | PCy₃ (4) | Dioxane | 100 | 10 | 90 |

Note: The organostannanes in the table are often prepared from the corresponding halide and this compound or hexabutyldistannane.

Experimental Protocol: Synthesis of 4-Vinylacetophenone via Stille Coupling

Materials:

-

4-Iodoacetophenone

-

Vinyltributylstannane

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous Toluene

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a flame-dried 50 mL Schlenk flask under an argon atmosphere, add 4-iodoacetophenone (1.0 mmol, 246 mg) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).

-

Add anhydrous toluene (10 mL) via syringe.

-

To the stirred solution, add vinyltributylstannane (1.1 mmol, 348 mg, 0.36 mL) via syringe.

-

Fit the flask with a reflux condenser and heat the reaction mixture to 100 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 16 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford 4-vinylacetophenone as a colorless oil.

Distannylation of Alkynes and Allenes

This compound readily adds across the π-systems of alkynes and allenes in the presence of a palladium catalyst to furnish vicinal bis(stannyl)alkenes and allylic bis(stannyl) compounds, respectively. These products are valuable synthetic intermediates, allowing for the sequential introduction of two different electrophiles.

Application Notes: